2-(4-Chloro-3-methoxyphenyl)propan-2-ol
CAS No.:
Cat. No.: VC18243670
Molecular Formula: C10H13ClO2
Molecular Weight: 200.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClO2 |
|---|---|
| Molecular Weight | 200.66 g/mol |
| IUPAC Name | 2-(4-chloro-3-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H13ClO2/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6,12H,1-3H3 |
| Standard InChI Key | KFWICWKJCMVGNQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC(=C(C=C1)Cl)OC)O |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s core structure consists of a propane backbone with a hydroxyl group (-OH) at the second carbon and a 4-chloro-3-methoxyphenyl substituent. The chlorine atom (electron-withdrawing) and methoxy group (electron-donating) create a push-pull electronic environment on the aromatic ring, modulating resonance effects and charge distribution. This interplay impacts the compound’s solubility, stability, and reactivity.
Key structural features:
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Tertiary alcohol: The hydroxyl group on a tertiary carbon reduces hydrogen-bonding capacity compared to primary or secondary alcohols, increasing hydrophobicity.
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Substituent positions: The meta-methoxy and para-chloro arrangement directs electrophilic substitution reactions to specific positions on the aromatic ring.
Spectroscopic Characterization
Hypothetical spectroscopic data for 2-(4-Chloro-3-methoxyphenyl)propan-2-ol can be inferred from similar compounds:
| Technique | Predicted Signals |
|---|---|
| ¹H NMR | - Aromatic protons: δ 6.8–7.4 ppm (multiplet patterns due to substituent effects) |
| - Methoxy group: δ 3.8 ppm (singlet) | |
| - Tertiary -OH: δ 1.5 ppm (singlet, broad due to exchange) | |
| ¹³C NMR | - Quaternary C-OH: δ 72–75 ppm |
| - Aromatic carbons: δ 110–150 ppm (split due to substituents) | |
| IR Spectroscopy | - O-H stretch: ~3400 cm⁻¹ (broad) |
| - C-O (methoxy): ~1250 cm⁻¹ |
These predictions align with trends observed in tertiary alcohols and substituted aryl compounds .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible route involves Grignard reagent addition to 4-chloro-3-methoxyacetophenone:
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Grignard Formation:
Methyl magnesium bromide (MeMgBr) reacts with 4-chloro-3-methoxyacetophenone in tetrahydrofuran (THF) at 0°C. -
Acidic Workup:
Quenching with ammonium chloride yields the tertiary alcohol:
Optimization Considerations:
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Solvent polarity: THF enhances nucleophilicity of the Grignard reagent.
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Temperature control: Prevents side reactions like enolization.
Industrial Manufacturing
Large-scale production may employ catalytic hydrogenation of 4-chloro-3-methoxyacetophenone using palladium on carbon (Pd/C) under H₂ pressure. This method offers higher yields and scalability:
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Tertiary alcohols resist oxidation under mild conditions. Strong oxidants like KMnO₄/H₂SO₄ may cleave the C-C bond, yielding 4-chloro-3-methoxybenzoic acid.
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Reduction: Catalytic hydrogenation could reduce the aromatic ring, but the chloro and methoxy groups may direct selectivity.
Electrophilic Aromatic Substitution
The methoxy group’s ortho/para-directing effect and chlorine’s meta-directing influence create competing regiochemical outcomes. For example, nitration may occur at the 5-position (meta to Cl, para to OMe):
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